6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a quinoxaline moiety fused to a cyclobutane ring, with a fluorine atom at the 6’ position and a ketone group at the 3’ position. The unique spiro configuration imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline precursor, which is then subjected to cyclization reactions to form the spirocyclic structure. Key steps include:
Formation of Quinoxaline Precursor: This involves the condensation of an o-phenylenediamine derivative with a suitable diketone, such as 1,2-diketone, under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 6’ position can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: The spirocyclic structure is formed through intramolecular cyclization, often facilitated by a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can be performed using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3’-hydroxy-6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline].
Substitution: Formation of 6’-substituted quinoxaline derivatives.
Wirkmechanismus
The mechanism of action of 6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a rigid conformation that can enhance binding affinity to these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-bromo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one
- 6’-chloro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one
- 6’-methyl-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one
Uniqueness
6’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoxaline]-3’-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular derivative potentially more effective in biological applications compared to its halogenated counterparts.
Eigenschaften
IUPAC Name |
7-fluorospiro[1,4-dihydroquinoxaline-3,1'-cyclobutane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-7-2-3-8-9(6-7)13-10(15)11(14-8)4-1-5-11/h2-3,6,14H,1,4-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGCBYGCYKGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.